molecular formula C26H16F3N5O B5174841 2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B5174841
M. Wt: 471.4 g/mol
InChI Key: PSNZZGBMRQSMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate. These catalysts facilitate the condensation reactions and improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other quinoxaline derivatives .

Properties

IUPAC Name

2,3-dipyridin-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F3N5O/c27-26(28,29)17-6-5-7-18(15-17)32-25(35)16-10-11-19-22(14-16)34-24(21-9-2-4-13-31-21)23(33-19)20-8-1-3-12-30-20/h1-15H,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZZGBMRQSMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N=C2C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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